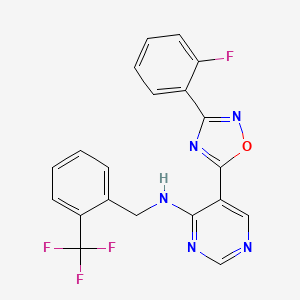

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)benzyl)pyrimidin-4-amine

Description

This compound features a pyrimidin-4-amine core substituted with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl group and a benzyl group with a 2-(trifluoromethyl) substituent. The trifluoromethyl (CF₃) and fluorine atoms enhance lipophilicity and metabolic stability, while the oxadiazole moiety contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N5O/c21-16-8-4-2-6-13(16)18-28-19(30-29-18)14-10-25-11-27-17(14)26-9-12-5-1-3-7-15(12)20(22,23)24/h1-8,10-11H,9H2,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHPUDCIVNFEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidin-4-amine structure This can be achieved through a condensation reaction between an appropriate amine and a formyl derivative

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorophenyl group can be oxidized to form corresponding fluorophenol derivatives.

Reduction: The trifluoromethyl group can be reduced to form trifluoromethane derivatives.

Substitution: The pyrimidin-4-amine core can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromic acid.

Reduction reactions may involve lithium aluminum hydride or sodium borohydride.

Substitution reactions may require strong nucleophiles and appropriate solvents.

Major Products Formed:

Oxidation products include fluorophenol derivatives.

Reduction products include trifluoromethane derivatives.

Substitution products include various substituted pyrimidin-4-amines.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance:

- A review published in Molecules discusses various derivatives of 1,2,4-oxadiazoles that exhibit significant anticancer properties. These compounds have been shown to inhibit telomerase activity in cancer cell lines, which is crucial for cancer progression .

- Specific derivatives have demonstrated IC50 values comparable to established anticancer agents, indicating their potential as therapeutic candidates .

Antimicrobial Properties

Research has also indicated that oxadiazole derivatives possess antimicrobial properties. A study focused on the synthesis of new oxadiazole derivatives revealed their effectiveness against various bacterial strains. The structure of these compounds allows for effective interaction with microbial targets .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with neurodegenerative diseases:

- Compounds similar to 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)benzyl)pyrimidin-4-amine have shown multifunctional inhibitory profiles against acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical in the pathophysiology of Alzheimer's disease .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Pest Control

Key Compounds :

- U7 : 5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine

- U8 : 5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine

Activity Comparison :

| Compound | LC50 (M. separata, mg/L) | EC50 (P. cubensis, mg/L) | AChE Inhibition (U/mg prot) |

|---|---|---|---|

| U7 | 3.57 ± 0.42 | 24.94 ± 2.13 | 0.215 |

| U8 | 4.22 ± 0.47 | 30.79 ± 2.21 | 0.184 |

| Flufenerim | 3.14 ± 0.73 | N/A | 0.184 |

The target compound shares the pyrimidin-4-amine and trifluoromethyl-oxadiazole motifs with U7/U8. Molecular docking studies in reveal that U7/U8 adopt a reversed binding orientation compared to flufenerim in AChE’s active site, highlighting the role of substituent positioning .

Thiadiazole-Based Anticancer Agents

Key Compound :

- 5(a-j) : Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives

Activity Data :

| Compound | IC50 (MCF7, µg/mL) | Selectivity |

|---|---|---|

| 5c | 1.28 | Breast cancer (MCF7) |

While structurally distinct (thiadiazole vs. oxadiazole), these compounds demonstrate the importance of fluorinated aromatic systems in targeting cancer cells. The target compound’s CF₃ group may similarly enhance membrane permeability but likely targets different pathways (e.g., AChE inhibition vs. kinase modulation) .

Pyrimidine Derivatives with Varied Substituents

Key Compound :

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Structural Insights :

Thieno[2,3-d]pyrimidin-4-amine Analogues

Key Compound :

- 5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

This compound replaces the oxadiazole ring with a thieno-pyrimidine core but retains the trifluoromethylphenyl group.

Mechanistic and Application Differences

- Pesticidal Activity : U7/U8 inhibit AChE (LC50 ~3–4 mg/L), making them potent against agricultural pests. The target compound’s 2-fluorophenyl group may enhance interactions with hydrophobic residues in AChE .

- Anticancer Activity : Thiadiazole derivatives (e.g., 5c) act via kinase inhibition or DNA intercalation (IC50 ~1–10 µg/mL), a distinct mechanism from pesticidal compounds .

- Structural Flexibility : Substituent position (e.g., fluorine at 2- vs. 4-phenyl) significantly impacts bioactivity and binding modes, as seen in U7/U8 vs. polymorphic pyrimidines .

Biological Activity

The compound 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)benzyl)pyrimidin-4-amine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules known as oxadiazoles , which are recognized for their diverse biological activities. The structure features a pyrimidine core substituted with a trifluoromethyl group and an oxadiazole moiety, which may contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 365.32 g/mol |

| CAS Number | Not specified |

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. For instance, similar compounds have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus due to structural features that facilitate interaction with microbial targets . The oxadiazole component is particularly noted for enhancing the antimicrobial potency of related compounds.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). In vitro assays revealed that the compound induces apoptosis in these cell lines, with IC values indicating significant potency .

Case Study:

In a study evaluating a series of oxadiazole derivatives, it was found that modifications at the 5-position of the oxadiazole ring significantly influenced anticancer activity. The compound was compared against standard chemotherapeutics like doxorubicin and exhibited comparable or superior cytotoxicity in certain cancer models .

The proposed mechanism involves the compound's ability to interact with cellular targets leading to apoptosis. Flow cytometry analysis indicated that it activates caspase pathways and increases p53 expression levels in treated cells, suggesting a targeted approach to induce programmed cell death .

Structure-Activity Relationship (SAR)

A detailed SAR analysis of related compounds highlights the importance of specific substituents in enhancing biological activity. For instance:

- Fluorophenyl Substitution : The presence of fluorine enhances lipophilicity and may improve cell membrane permeability.

- Trifluoromethyl Group : This group is associated with increased metabolic stability and bioactivity.

Future Directions

Further research is necessary to optimize the pharmacological profile of this compound. Potential avenues include:

- Modification of Substituents : Exploring different functional groups on the oxadiazole and pyrimidine rings.

- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.

- Combination Therapies : Investigating the effects of this compound in conjunction with existing cancer treatments.

Q & A

Q. What synthetic routes are recommended for preparing 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)benzyl)pyrimidin-4-amine, and how can yield/purity be optimized?

Methodological Answer:

- Key Steps :

- Oxadiazole Formation : React 2-fluorobenzamide with hydroxylamine hydrochloride under reflux in ethanol to form the 1,2,4-oxadiazole precursor .

- Pyrimidine Coupling : Use a Buchwald-Hartwig amination or nucleophilic substitution to attach the oxadiazole moiety to the pyrimidine core.

- Benzylamine Derivatization : Introduce the 2-(trifluoromethyl)benzyl group via reductive amination or SN2 displacement.

- Optimization Tips :

- Monitor reaction progress via HPLC or TLC to minimize side products (e.g., over-alkylation).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) .

- Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for coupling steps to enhance yield .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

- Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrimidine and fluorophenyl/oxadiazole rings (e.g., 12.8°–86.1° deviations, critical for conformational analysis) .

- Hydrogen Bonding : Identify intramolecular N–H⋯N bonds stabilizing the pyrimidine-amine structure (e.g., bond length ~2.8 Å) .

Advanced Research Questions

Q. How do fluorine substituents and molecular conformation influence target binding affinity in this compound?

Methodological Answer:

- Fluorine Effects :

- Electron-Withdrawing Properties : The 2-fluorophenyl and trifluoromethyl groups enhance electrophilicity, potentially improving interactions with polar residues (e.g., kinase ATP-binding pockets).

- Conformational Rigidity : Dihedral angles between the oxadiazole and pyrimidine rings (e.g., 86.1° in related analogs) may restrict rotational freedom, aligning pharmacophores for target engagement .

- Experimental Validation :

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Common Sources of Discrepancy :

- Mitigation Strategies :

- Standardize Protocols : Use validated assays (e.g., MTT for cytotoxicity, FRET for enzyme kinetics).

- Reproduce with Independent Batches : Synthesize multiple lots and compare IC₅₀ values.

- Structural Analog Testing : Compare with compounds like N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine to isolate substituent effects .

Q. What computational methods are effective for predicting the physicochemical properties and ADMET profile of this compound?

Methodological Answer:

- In Silico Tools :

- LogP/D Solubility : Use SwissADME or MarvinSuite to estimate lipophilicity (LogP ~3.5) and aqueous solubility.

- Metabolic Stability : Predict cytochrome P450 interactions via Schrödinger’s QikProp.

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.